Benzo[b]selenophene-5-ol, 2,3-dihydro- Benzo[b]selenophene-5-ol, 2,3-dihydro-
Brand Name: Vulcanchem
CAS No.: 245442-91-5
VCID: VC1883225
InChI: InChI=1S/C8H8OSe/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2
SMILES: C1C[Se]C2=C1C=C(C=C2)O
Molecular Formula: C8H8OSe
Molecular Weight: 199.12 g/mol

Benzo[b]selenophene-5-ol, 2,3-dihydro-

CAS No.: 245442-91-5

Cat. No.: VC1883225

Molecular Formula: C8H8OSe

Molecular Weight: 199.12 g/mol

* For research use only. Not for human or veterinary use.

Benzo[b]selenophene-5-ol, 2,3-dihydro- - 245442-91-5

Specification

CAS No. 245442-91-5
Molecular Formula C8H8OSe
Molecular Weight 199.12 g/mol
IUPAC Name 2,3-dihydro-1-benzoselenophen-5-ol
Standard InChI InChI=1S/C8H8OSe/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2
Standard InChI Key KUGBTJVRWXUGMO-UHFFFAOYSA-N
SMILES C1C[Se]C2=C1C=C(C=C2)O
Canonical SMILES C1C[Se]C2=C1C=C(C=C2)O

Introduction

Chemical Properties and Structure

Benzo[b]selenophene-5-ol, 2,3-dihydro- is a heterocyclic organoselenium compound characterized by a fused ring system consisting of a benzene ring and a selenophene ring, with the latter being partially hydrogenated at positions 2 and 3. The compound features a hydroxyl group at position 5 of the benzene portion, which contributes significantly to its antioxidant activity.

Basic Chemical Data

The fundamental chemical properties of Benzo[b]selenophene-5-ol, 2,3-dihydro- are summarized in the following table:

PropertyValue
CAS Number245442-91-5
Molecular FormulaC8H8OSe
Molecular Weight199.12 g/mol
IUPAC Name2,3-dihydro-1-benzoselenophen-5-ol
StateSolid
Purity (typical)95%

The compound's structure features a selenium atom incorporated into a five-membered ring that is fused with a benzene ring. The selenium-containing ring is partially reduced, containing two saturated carbon atoms at positions 2 and 3, while a hydroxyl group is attached at the 5-position of the benzene ring.

Structural Representation

The chemical structure can be represented by various notation systems:

Notation TypeRepresentation
SMILESC1C[Se]C2=C1C=C(C=C2)O
InChIInChI=1S/C8H8OSe/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,9H,3-4H2
InChI KeyKUGBTJVRWXUGMO-UHFFFAOYSA-N

This compound is structurally related to Benzo[b]thiophene-5-ol, 2,3-dihydro-, but contains selenium instead of sulfur in its heterocyclic ring, which significantly alters its chemical properties and biological activity .

Synthesis Methods

The synthesis of Benzo[b]selenophene-5-ol, 2,3-dihydro- involves sophisticated organic chemistry techniques. Based on available literature, the preparation typically follows a multi-step process.

General Synthetic Approach

According to research findings, 2,3-dihydrobenzo[b]selenophene derivatives can be prepared through a sequence involving seleno-Claisen rearrangement followed by intramolecular cyclization:

  • Starting with allyl 4-methoxyphenyl selenides

  • Subjecting these compounds to microwave-induced seleno-Claisen rearrangement

  • Followed by intramolecular Markovnikov hydroselenation

  • Completing with boron tribromide-induced O-demethylation to yield the final hydroxyl-containing product

Biological Activity and Antioxidant Properties

One of the most significant attributes of Benzo[b]selenophene-5-ol, 2,3-dihydro- is its antioxidant activity, which has been the subject of scientific investigation.

Antioxidant Mechanism

The compound belongs to a series of 2,3-dihydrobenzo[b]selenophene-5-ol antioxidants that have been evaluated for their capacity to inhibit azo-initiated peroxidation of linoleic acid. This evaluation was conducted in a water/chlorobenzene two-phase system containing N-acetylcysteine as a thiol reducing agent in the aqueous phase .

The hydroxyl group at position 5 plays a crucial role in the compound's antioxidant activity, similar to other phenolic antioxidants. The presence of selenium enhances this activity through redox cycling mechanisms that are characteristic of organoselenium compounds.

Structure-Activity Relationship

Interestingly, the regenerability of these compounds, as determined by the inhibition time (Tinh) in the presence of thiol regenerating agents, showed an inverse relationship with methyl substitution. The unsubstituted compound demonstrated superior longevity in its antioxidant action compared to more substituted derivatives and even α-tocopherol .

This suggests that Benzo[b]selenophene-5-ol, 2,3-dihydro- and its derivatives represent a class of potentially regenerable chain-breaking antioxidants with unique properties that differ from traditional antioxidants.

Hazard TypeClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

This classification informs users about the compound's potential health effects and guides appropriate handling procedures .

Protective Measures and Precautions

When handling Benzo[b]selenophene-5-ol, 2,3-dihydro-, the following precautionary measures are recommended:

  • Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection

  • Work in well-ventilated areas to minimize inhalation exposure

  • Avoid contact with skin, eyes, and clothing

  • Implement proper storage protocols, keeping the compound away from incompatible materials

  • Have appropriate emergency equipment readily available

Stability and Reactivity

Applications in Research

The unique structural and functional properties of Benzo[b]selenophene-5-ol, 2,3-dihydro- make it valuable for various research applications.

Medicinal Chemistry

As an organoselenium compound with antioxidant properties, Benzo[b]selenophene-5-ol, 2,3-dihydro- presents potential applications in medicinal chemistry. Selenium-containing compounds often exhibit interesting biological activities, including antioxidant, anti-inflammatory, and potentially anticancer properties.

The compound's ability to act as a regenerable chain-breaking antioxidant makes it particularly interesting for studies involving oxidative stress, which is implicated in various pathological conditions including neurodegenerative diseases, cardiovascular disorders, and cancer .

Comparison with Related Compounds

Understanding the uniqueness of Benzo[b]selenophene-5-ol, 2,3-dihydro- is enhanced by comparing it with structurally related compounds.

Comparison with Sulfur Analog

Benzo[b]thiophene-5-ol, 2,3-dihydro- represents the sulfur analog of the title compound. While both share similar structural features, the replacement of sulfur with selenium introduces significant differences in their chemical and biological properties:

PropertyBenzo[b]selenophene-5-ol, 2,3-dihydro-Benzo[b]thiophene-5-ol, 2,3-dihydro-
Molecular Weight199.12 g/mol152.22 g/mol
Bond Length (C-X)Longer (C-Se)Shorter (C-S)
NucleophilicityHigherLower
Redox PropertiesMore pronouncedLess pronounced
Antioxidant ActivityPotential selenium-enhanced mechanismConventional sulfur-related activity

These differences arise primarily from the larger atomic radius of selenium compared to sulfur, as well as selenium's distinct electronic properties .

Comparison with Benzo[b]selenophene

The non-hydrogenated variant, Benzo[b]selenophene, differs from Benzo[b]selenophene-5-ol, 2,3-dihydro- in two key aspects: it lacks the hydroxyl group at position 5, and it features a fully unsaturated five-membered ring. These differences result in distinct chemical properties:

  • The absence of the hydroxyl group significantly reduces antioxidant capacity

  • The fully unsaturated selenophene ring confers greater aromaticity and planarity

  • Different reactivity patterns toward electrophiles and nucleophiles

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